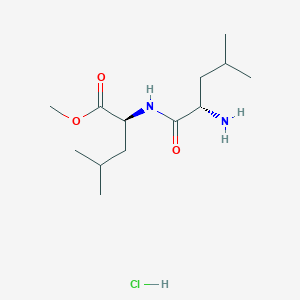

H-Leu-leu-ome hcl

Overview

Description

H-Leu-Leu-OMe Hydrochloride (H-LEU-LEU-OME HCL, L-Leucyl-L-Leucine methyl ester) is a dipeptide condensation product of L-leucine methyl ester generated by human monocytes or polymorphonuclear leukocytes . It selectively eliminates lymphocytes with cytotoxic potential and can induce endolysosomal pathway stress .

Synthesis Analysis

H-Leu-OMe HCl is a derivative of L-Leucine, an essential amino acid . The synthesis of H-Leu-OMe HCl involves the use of L-Leucine and Methanol .Molecular Structure Analysis

The molecular formula of H-Leu-Leu-OMe HCl is C13H26N2O3.HCl . The molecular weight is 294.82 .Chemical Reactions Analysis

H-Leu-OMe.HCl has a molecular weight of 181.660, a density of 0.955 g/cm3, and a boiling point of 169.2ºC at 760 mmHg . Its melting point is 151-153 °C (lit.) .Physical And Chemical Properties Analysis

H-Leu-Leu-OMe HCl is soluble at 0.15 g/ml in MeOH . It has a molecular weight of 294.82 and a molecular formula of C13H26N2O3.HCl .Scientific Research Applications

Role in Muscle Development

“H-Leu-Leu-OMe HCl” is a modified form of leucine, a crucial amino acid known for its significance in muscle development . This derivative is employed in laboratory experiments to explore the biochemical and physiological impacts of leucine in diverse organisms .

Inflammasome Activation in RPE

In the context of age-related macular degeneration (AMD) pathogenesis, “H-Leu-Leu-OMe HCl” has been used in research to study inflammasome activation in retinal pigment epithelial (RPE) cells . The compound led to caspase-1 cleavage, cytokine secretion, and XIAP reduction, which can be abolished by Z-YVAD-FMK .

Elimination of Lymphocytes with Cytotoxic Potential

“H-Leu-Leu-OMe HCl” selectively eliminates lymphocytes with cytotoxic potential . This property is utilized in immunological studies to understand the role of these cells in various disease conditions .

Induction of Endolysosomal Pathway Stress

“H-Leu-Leu-OMe HCl” can induce endolysosomal pathway stress . This feature is exploited in cell biology research to study the implications of endolysosomal stress in cellular functions and disease pathogenesis .

Role in Inflammasome Activity Regulation

In the context of AMD, “H-Leu-Leu-OMe HCl” has been used to study XIAP’s regulatory role in RPE . The compound’s stimulation led to caspase-1 cleavage, cytokine secretion, and XIAP reduction .

Generation of Dipeptide Leu-Leu-OMe

“H-Leu-Leu-OMe HCl” is generated by human monocytes or polymorphonuclear leukocytes from L-leucine methyl ester . This dipeptide is responsible for the NK-toxicity .

Mechanism of Action

Target of Action

H-Leu-Leu-OMe Hydrochloride, also known as Methyl leucylleucinate HCl, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

H-Leu-Leu-OMe Hydrochloride interacts with proteases, affecting their specificity, mechanism, and kinetics of action . This interaction can be used to investigate the role of proteases in physiological processes and for designing inhibitors .

Biochemical Pathways

The compound induces endolysosomal pathway stress . The endolysosomal pathway is involved in the transport of proteins and other macromolecules to lysosomes for degradation. Stress in this pathway can lead to the disruption of cellular homeostasis and induce cell death .

Result of Action

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce cell death in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This is achieved through protease-dependent cell death, a form of apoptosis .

Safety and Hazards

H-Leu-Leu-OMe HCl is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Relevant Papers The effects of amino acid derivatives on physical, mental, and physiological activities have been studied . The use of H-Leu-Leu-OMe Hydrochloride for its immunosuppressant properties has also been cited in various publications .

properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl leucylleucinate hydrochloride | |

CAS RN |

6491-83-4 | |

| Record name | Methyl leucylleucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76R0TP2LNW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

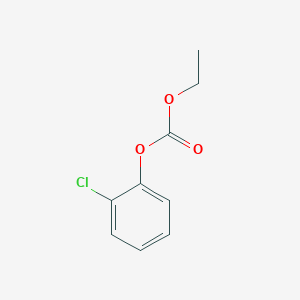

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.